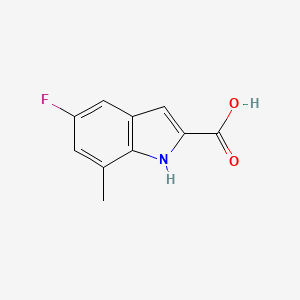![molecular formula C9H7ClN2O2 B12849488 Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridine-2-carboxylic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the production process.
化学反応の分析
Types of Reactions: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial compound.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with DNA to inhibit replication.
類似化合物との比較
- Methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Comparison: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to the position of the chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in drug development and chemical research.
特性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC名 |
methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-2-7-5(3-11-8)6(10)4-12-7/h2-4,12H,1H3 |
InChIキー |
AHZKJJMFMMKHNV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C2C(=C1)NC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


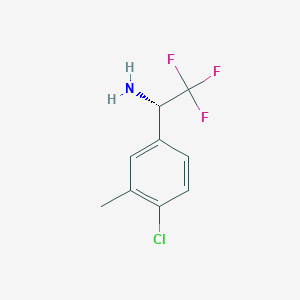
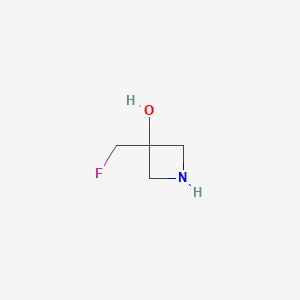

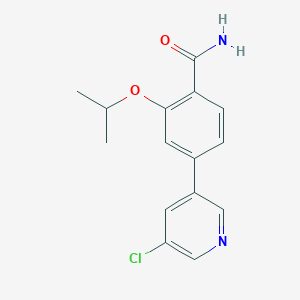
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
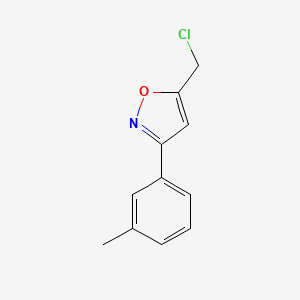
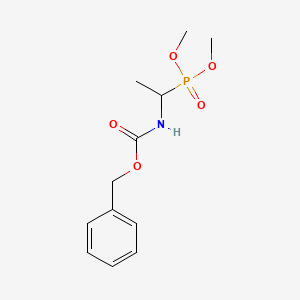
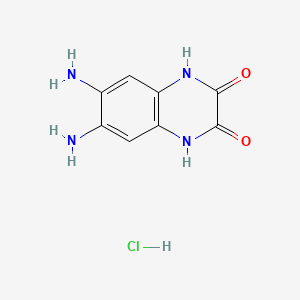
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
